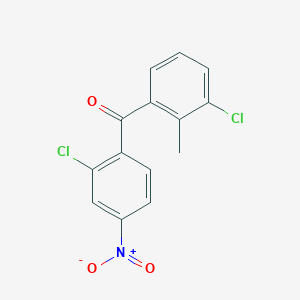
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone is an organic compound characterized by the presence of chloro, methyl, and nitro functional groups attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoyl chloride and 2-chloro-4-nitrobenzene.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 3-chloro-2-methylbenzoyl chloride reacts with 2-chloro-4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-methylphenyl)(2-chloro-4-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: :
Propiedades
Fórmula molecular |
C14H9Cl2NO3 |
|---|---|
Peso molecular |
310.1 g/mol |
Nombre IUPAC |
(3-chloro-2-methylphenyl)-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-10(3-2-4-12(8)15)14(18)11-6-5-9(17(19)20)7-13(11)16/h2-7H,1H3 |
Clave InChI |
UGHBHXYVNYIHRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)

![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)







![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)



